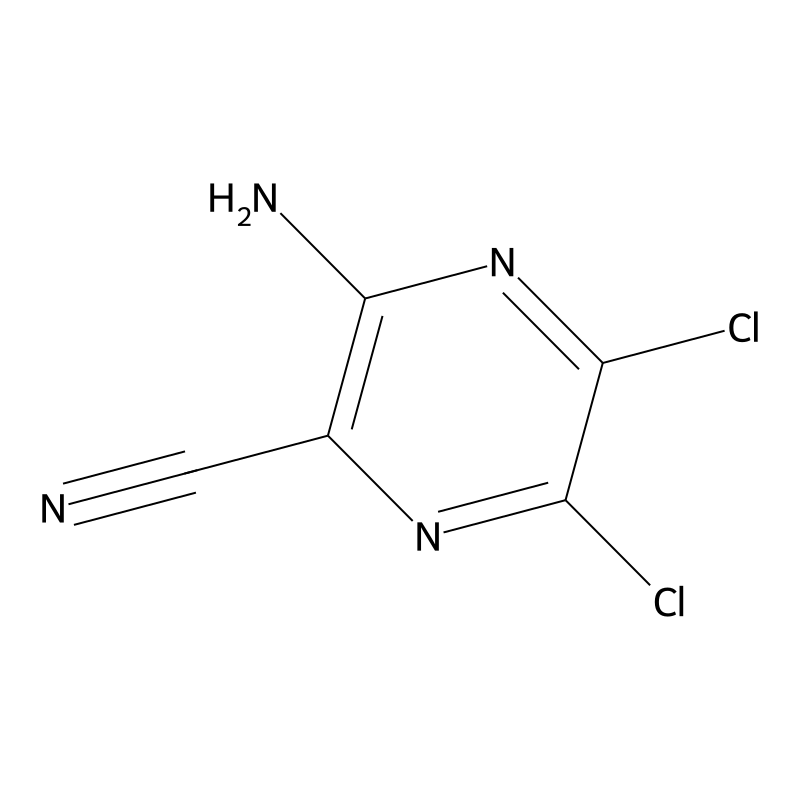3-Amino-5,6-dichloropyrazine-2-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Application in Organic Chemistry
Summary of the Application: “Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate” is an organic compound used in various chemical reactions. It’s a part of the Organoheterocyclic compounds and Pyrazines .
Methods of Application: This compound is typically used in its powder form. The exact method of application can vary depending on the specific reaction or experiment being conducted .
Results or Outcomes: The outcomes of using this compound can also vary greatly depending on the specific context in which it’s used. It’s generally used to facilitate certain chemical reactions due to its unique properties .
Application in Synthesis of Dipyrrolopyrazines
Summary of the Application: Dipyrrolopyrazines can be synthesized via a tandem-Sonogashira coupling with subsequent direct cyclisation of the resulting bisalkynes .
Methods of Application: The key precursor, di-tert-butyl (3,6-dichloropyrazine-2,5-diyl)dicarbamate, can be easily obtained on a large scale .
Results or Outcomes: The synthesis of dipyrrolopyrazines via this method has been described, indicating successful outcomes .
Application in Favipiravir Synthesis
Summary of the Application: “3-Amino-5,6-dichloropyrazine-2-carbonitrile” is a key intermediate in the synthesis of Favipiravir . Favipiravir is a broad-spectrum antiviral drug that has received significant attention during the COVID-19 pandemic .
Methods of Application: The synthesis of Favipiravir involves several steps starting from “3-aminopyrazine-2-carboxylic acid”. The process includes fluorination, hydroxylation, and nitrile hydrolysis reactions . In one of the key synthetic reactions, “3,6-dichloropyrazine-2-carbonitrile” is reacted sequentially, in one pot, with KF and 30% H2O2 .
The overall yield of Favipiravir from “3-aminopyrazine-2-carboxylic acid” is about 22.3% .
3-Amino-5,6-dichloropyrazine-2-carbonitrile is a heterocyclic organic compound characterized by its molecular formula . This compound features a pyrazine ring with an amino group at the 3rd position, dichloro substituents at the 5th and 6th positions, and a nitrile group at the 2nd position. Its structure contributes to its unique chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and synthetic organic chemistry .
- Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols, allowing for the synthesis of various derivatives.
- Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
- Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form a carboxylic acid .
Common Reagents and Conditions- Nucleophilic Substitution: Sodium methoxide or potassium thiolate in polar aprotic solvents.
- Reduction: Lithium aluminum hydride in anhydrous ether.
- Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions .
The biological activity of 3-Amino-5,6-dichloropyrazine-2-carbonitrile is primarily linked to its role as an enzyme inhibitor. The presence of the nitrile group allows for strong interactions with enzyme active sites, potentially inhibiting their activity. This compound has been explored for various therapeutic applications, including antiviral and anticancer activities. Its specific binding affinity is enhanced by the dichloro substituents .
The synthesis of 3-Amino-5,6-dichloropyrazine-2-carbonitrile typically involves chlorination of pyrazine derivatives followed by the introduction of amino and nitrile groups. One common synthetic route begins with 3-aminopyrazine-2-carboxylic acid, which undergoes chlorination to yield 3-amino-5,6-dichloropyrazine-2-carboxylic acid. This intermediate is subsequently converted to the nitrile derivative through dehydration reactions using agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods
For industrial applications, the synthesis is optimized for cost-effectiveness and scalability. The use of dehydration agents facilitates the introduction of the nitrile group while minimizing by-products .
3-Amino-5,6-dichloropyrazine-2-carbonitrile has several applications across different fields:
- Medicinal Chemistry: It serves as a scaffold for developing new therapeutic agents targeting various diseases.
- Chemical Synthesis: Utilized as a building block in synthesizing more complex organic molecules.
- Material Science: Investigated for potential applications in developing new materials due to its unique chemical properties .
Studies on the interactions of 3-Amino-5,6-dichloropyrazine-2-carbonitrile with biological targets have shown that it can modulate enzyme activities. Its mechanism of action often involves binding to specific receptors or enzymes, which can lead to alterations in biological pathways relevant to disease processes. Understanding these interactions is crucial for optimizing its therapeutic potential .
Several compounds share structural similarities with 3-Amino-5,6-dichloropyrazine-2-carbonitrile:
| Compound Name | Structural Features |
|---|---|
| 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | Contains carboxylic acid instead of nitrile |
| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | Methyl ester variant with similar dichloro substitutions |
| 3,6-Dichloropyrazine-2-carbonitrile | Lacks amino group; simpler structure |
Uniqueness
3-Amino-5,6-dichloropyrazine-2-carbonitrile is distinguished by its combination of functional groups that confer specific reactivity and binding properties. The presence of both amino and nitrile groups enhances its versatility compared to related compounds. The unique reactivity profile provided by the nitrile group makes it suitable for various synthetic applications not achievable with its carboxylic acid or ester analogs .








